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Compound of Interest

Compound Name: Dioctadecyl sulfate

Cat. No.: B3055662

Introduction

Dioctadecyl sulfate is a synthetic, long-chain anionic surfactant that can self-assemble in
agueous solutions to form bilayer vesicles, also known as liposomes. These vesicles are
spherical structures composed of a lipid bilayer enclosing an aqueous core. The long C18
hydrocarbon chains of dioctadecyl sulfate provide the necessary hydrophobicity to drive the
formation of a stable bilayer, while the sulfate headgroup imparts a negative surface charge,
contributing to the colloidal stability of the vesicles through electrostatic repulsion. These
vesicles are of significant interest to researchers in drug delivery, materials science, and
biotechnology due to their ability to encapsulate both hydrophilic and lipophilic molecules, their
biocompatibility, and their potential for surface modification for targeted delivery.[1][2]

Principle of Vesicle Formation

Vesicles form when amphiphilic molecules like dioctadecyl sulfate are dispersed in an
aqueous medium.[3] The hydrophobic dioctadecyl chains orient themselves to minimize contact
with water, while the hydrophilic sulfate headgroups remain in contact with the aqueous phase.
This arrangement leads to the formation of a bilayer sheet, which then closes upon itself to
form a spherical vesicle, entrapping a portion of the aqueous solvent in its core.[3] The stability
of these vesicles is influenced by several factors, including the concentration of the surfactant,
the temperature, the pH of the medium, and the presence of other molecules like cholesterol
which can modulate membrane fluidity.

Applications
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The unique properties of dioctadecyl sulfate vesicles make them suitable for a variety of
applications:

e Drug Delivery: Vesicles can encapsulate therapeutic agents, protecting them from
degradation and facilitating their transport to target sites in the body.[1][4] The anionic
surface of dioctadecyl sulfate vesicles can be utilized for electrostatic interactions with
cationic drugs or for further surface functionalization.

o Gene Delivery: The negatively charged surface can be complexed with cationic polymers or
lipids to form carriers for genetic material like DNA and RNA.

o Cosmetics and Dermatology: As carriers for active ingredients in topical formulations,
enhancing their penetration into the skin.[2]

» Model Membrane Systems: Dioctadecyl sulfate vesicles can serve as simple and well-
defined models to study membrane properties and interactions with other molecules.

Factors Influencing Vesicle Stability

The physical and chemical stability of vesicles is crucial for their application. Key factors
affecting stability include:

o Temperature: Storage temperature should be carefully controlled. For many lipid-based
vesicles, storage at high temperatures can lead to loss of stability.

e pH: The pH of the surrounding medium can influence the charge of the headgroups and the
integrity of the vesicle membrane.

e Composition: The inclusion of other lipids or membrane-stabilizing agents can significantly
enhance stability.
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Factors affecting the stability of vesicles.

Quantitative Data on Vesicle Properties

While specific data for vesicles composed solely of dioctadecyl sulfate is not readily available
in the provided search results, the following table presents representative data for vesicles
made from a structurally similar compound, dioctadecyldimethylammonium bromide (DODAB),
often mixed with other lipids. This data provides a useful reference for expected values in terms
of size and surface charge.

Vesicle Method of Mean Diameter Polydispersity Zeta Potential
Composition Preparation (nm) Index (PDI) (mV)
DODAB/DPPC Vortexing and
o ~150 Not Reported +60

(50/50 mol%) Sonication

Chloroform
DODAC o ~500 Not Reported Not Reported

Vaporization

Data adapted from studies on similar long-chain surfactant vesicles. DODAB:
Dioctadecyldimethylammonium bromide; DPPC: Dipalmitoylphosphatidylcholine; DODAC:
Dioctadecyldimethylammonium chloride.

Experimental Protocols
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Protocol 1: Preparation of Unilamellar Vesicles by Thin-
Film Hydration and Extrusion

This protocol describes a common and effective method for preparing unilamellar vesicles of a
defined size. The process involves creating a thin film of the surfactant, hydrating it to form
multilamellar vesicles (MLVs), and then extruding the MLVs through a membrane with a
specific pore size to produce large unilamellar vesicles (LUVS).[5][6][7][8]

Materials and Equipment:

o Dioctadecyl sulfate

¢ Organic solvent (e.g., chloroform or a chloroform:methanol mixture)[3]
e Aqueous buffer (e.g., phosphate-buffered saline, PBS)
o Rotary evaporator[9]

e Round-bottom flask

o Water bath or heating block

o Extruder device (e.g., mini-extruder)

e Polycarbonate membranes (e.g., 100 nm pore size)[5]
o Gas-tight syringes

« Nitrogen or argon gas

e Vacuum pump

Procedure:

» Preparation of the Lipid Film: a. Dissolve a known amount of dioctadecyl sulfate in an
appropriate organic solvent in a round-bottom flask. A typical concentration is 10-20 mg/mL.
[3] b. Remove the organic solvent using a rotary evaporator to form a thin, uniform film on
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the inner surface of the flask.[9] c. Place the flask under a high vacuum for at least 2 hours to
remove any residual solvent.[10]

» Hydration of the Lipid Film: a. Add the desired aqueous buffer to the flask containing the dry
lipid film. The volume should be sufficient to achieve the target final concentration of the
vesicles. b. Hydrate the film by rotating the flask in a water bath set to a temperature above
the phase transition temperature (Tc) of dioctadecyl sulfate. If the Tc is unknown, a
temperature of 60-70°C can be used as a starting point. c. Continue hydration for at least 30
minutes with gentle agitation to form a milky suspension of multilamellar vesicles (MLVS).[5]
d. For increased encapsulation efficiency of water-soluble compounds, the MLV suspension
can be subjected to 3-5 freeze-thaw cycles by alternately placing the sample in liquid
nitrogen and a warm water bath.[5]

o Extrusion for Size Reduction: a. Assemble the extruder with a polycarbonate membrane of
the desired pore size (e.g., 100 nm).[5] b. Heat the extruder to a temperature above the Tc of
the lipid.[5] c. Load the MLV suspension into one of the gas-tight syringes and place it in the
extruder. d. Pass the suspension back and forth through the membrane for an odd number of
passes (e.g., 11 or 21 times).[5] This process disrupts the MLVs and forces them to re-form
as unilamellar vesicles with a diameter close to the pore size of the membrane.[7] e. The
resulting vesicle suspension should appear more translucent than the initial MLV suspension.

o Storage: a. Store the prepared vesicles at 4°C. For long-term storage, the stability should be
monitored over time.

Protocol 2: Characterization of Vesicles

1. Size and Polydispersity Measurement by Dynamic Light Scattering (DLS): a. Dilute a small
aliquot of the vesicle suspension in the same buffer used for hydration. b. Analyze the sample
using a DLS instrument to determine the mean hydrodynamic diameter and the polydispersity
index (PDI). A PDI value below 0.2 indicates a monodisperse population.

2. Zeta Potential Measurement: a. Dilute the vesicle suspension in an appropriate medium
(e.g., 10 mM NacCl) to reduce the ionic strength for accurate measurement. b. Use a zeta
potential analyzer to measure the surface charge of the vesicles. A high absolute value (e.g., >
|30] mV) suggests good colloidal stability due to electrostatic repulsion.
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3. Visualization by Electron Microscopy (EM): a. Prepare a sample of the vesicle suspension
for transmission electron microscopy (TEM) or cryo-TEM. b. This will allow for the direct
visualization of the vesicles' morphology (sphericity), lamellarity (unilamellar vs. multilamellar),

and size distribution.
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Workflow for vesicle preparation and characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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